

# Pharmacokinetic comparison of citalopram and Desmethylocitalopram

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## Compound of Interest

Compound Name: *Desmethylocitalopram*  
*hydrochloride*

Cat. No.: *B563781*

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## A Pharmacokinetic Showdown: Citalopram vs. Desmethylocitalopram

A comprehensive guide for researchers and drug development professionals on the comparative pharmacokinetics of the selective serotonin reuptake inhibitor citalopram and its primary active metabolite, desmethylocitalopram. This document provides a detailed comparison of their pharmacokinetic profiles, supported by experimental data, methodologies, and visual representations of their metabolic relationship and study workflows.

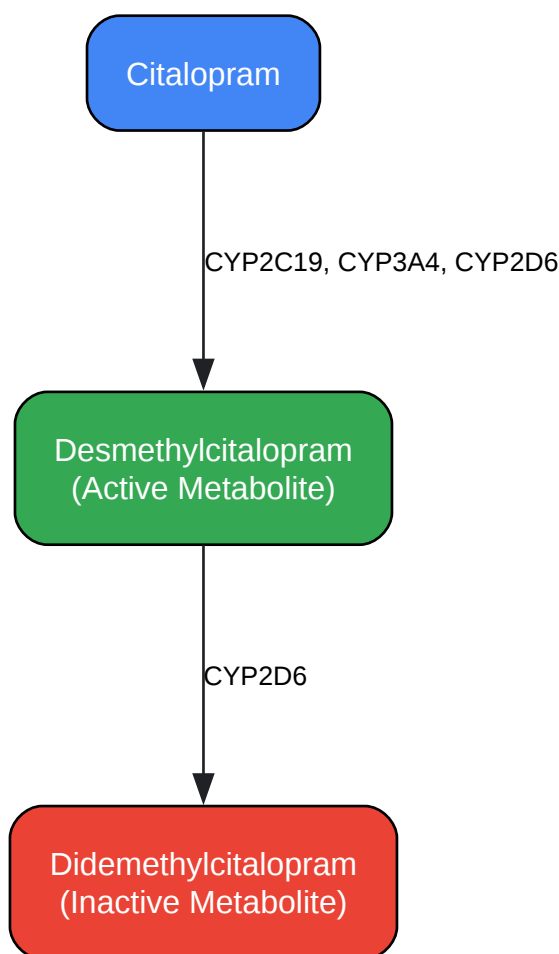
## Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for citalopram and its active metabolite, desmethylocitalopram. These values represent a synthesis of data from multiple clinical and pharmacokinetic studies.

Pharmacokinetic Parameter	Citalopram	Desmethylocitalopram
Half-life ( $t_{1/2}$ )	~35 hours[1][2]	Generally longer than citalopram
Time to Peak Plasma Concentration (Tmax)	~1-4 hours[1]	Later than citalopram
Volume of Distribution (Vd)	~12 L/kg[2]	-
Systemic Clearance (CL)	~330 mL/min[2]	Slower than citalopram[3]
Protein Binding	~80%[2]	~67.5%[4]
Bioavailability	~80%[1][2]	Not applicable (metabolite)

## Metabolic Pathway: From Parent Drug to Active Metabolite

Citalopram is extensively metabolized in the liver, primarily through N-demethylation to its main and pharmacologically active metabolite, desmethylocitalopram. This biotransformation is predominantly mediated by the cytochrome P450 enzyme system.



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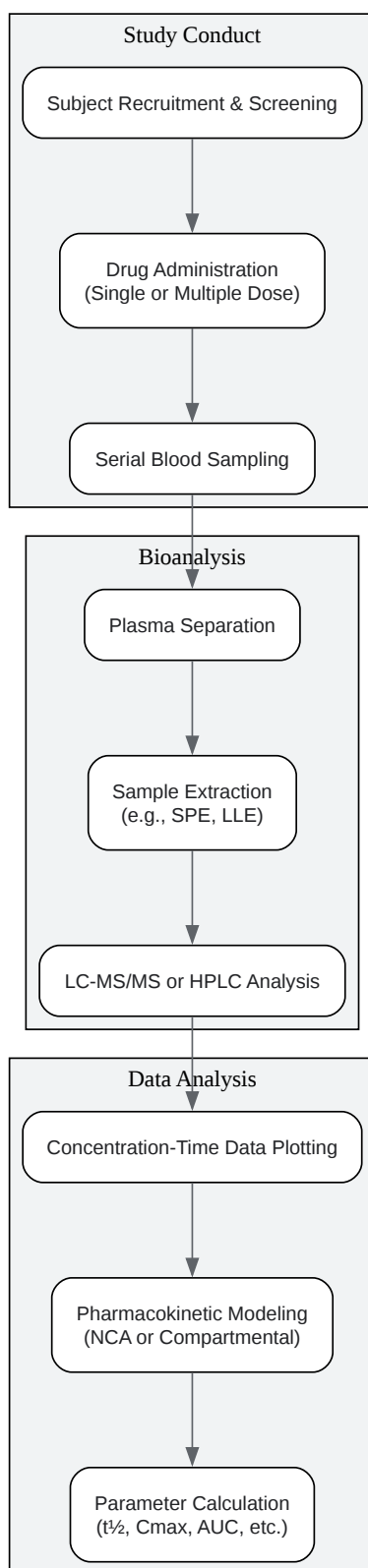
Caption: Metabolic pathway of citalopram to its metabolites.

## Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical studies. While specific protocols may vary, a general methodology for determining the pharmacokinetic profiles of citalopram and desmethylcitalopram is outlined below.

## Typical Pharmacokinetic Study Workflow

The following diagram illustrates a standard workflow for a clinical study designed to assess the pharmacokinetics of citalopram and desmethylcitalopram.



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